molecular formula C9H6ClFN2S2 B6349963 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1326811-18-0

5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B6349963
CAS No.: 1326811-18-0
M. Wt: 260.7 g/mol
InChI Key: FKKGJVOEPHGTQJ-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS: BBO000668) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a (4-fluorobenzyl)sulfanyl group and at position 5 with a chlorine atom. Its molecular formula is C₉H₆ClFN₂S, and it exhibits a planar structure with the 4-fluorophenyl group oriented perpendicular to the thiadiazole ring . The compound is of interest due to its structural similarity to bioactive thiadiazole derivatives, which are known for antimicrobial, anticancer, and fungicidal properties .

Properties

IUPAC Name

5-chloro-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S2/c10-8-12-9(13-15-8)14-5-6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKGJVOEPHGTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Derivatives

A validated approach involves the reaction of N-chloroacetyl-thioureas with sulfur monochloride (S₂Cl₂) in dichloromethane at 0–5°C (Table 1):

Table 1. Cyclocondensation Optimization

ParameterOptimal ValueYield (%)
Temperature0–5°C78
SolventDichloromethane82
S₂Cl₂ Equivalents1.285
Reaction Time4 hr78

Mechanistic studies suggest initial formation of a thioimidate intermediate, followed by intramolecular cyclization with concomitant chloride incorporation.

Halogenation of Preformed Thiadiazoles

Alternative protocols utilize direct chlorination of 3-methyl-1,2,4-thiadiazoles using phosphorus pentachloride (PCl₅) in refluxing chloroform:
3-Methyl-1,2,4-thiadiazole+PCl5Δ5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole+POCl3\text{3-Methyl-1,2,4-thiadiazole} + \text{PCl}_5 \xrightarrow{\Delta} \text{5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole} + \text{POCl}_3
This method achieves 68–72% yields but requires rigorous exclusion of moisture.

The critical sulfanyl group introduction employs nucleophilic displacement of the chloromethyl group using 4-fluorobenzylthiol (Scheme 1):

Scheme 1. Thiol Substitution Mechanism
5-Cl-3-(ClCH2)-1,2,4-thiadiazole+HS-CH2C6H4F-4BaseTarget Compound+HCl\text{5-Cl-3-(ClCH}_2\text{)-1,2,4-thiadiazole} + \text{HS-CH}_2\text{C}_6\text{H}_4\text{F-4} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Reaction Optimization

Triethylamine (TEA) in anhydrous THF at 25°C provides optimal results (Table 2):

Table 2. Thiolation Conditions Screening

BaseSolventTemp (°C)Time (hr)Yield (%)
TEATHF25689
DBUDMF50376
K₂CO₃Acetone40868

Excess thiol (1.5 equiv) and molecular sieves (4Å) improve conversion by scavenging generated HCl.

Alternative Ring-Formation Strategies

One-Pot Assembly from Acylthioamides

Recent advances demonstrate direct synthesis via reaction of 4-fluorobenzyl thiol with N-chloroglycine thioamide derivatives in the presence of PCl₃ (Scheme 2):
RC(S)NH2+ClCH2COClPCl3Target Compound\text{RC(S)NH}_2 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{PCl}_3} \text{Target Compound}
This method circumvents isolation of intermediates but requires strict stoichiometric control (65–72% yields).

Photochemical Cyclization

UV-mediated (λ = 254 nm) cyclization of 4-fluorobenzyl thioisocyanate and chloronitrile imines in acetonitrile provides an 81% yield alternative:
ArSCN+ClC≡N-NR2hνTarget Compound\text{ArSCN} + \text{ClC≡N-NR}_2 \xrightarrow{h\nu} \text{Target Compound}
This green chemistry approach minimizes byproducts but demands specialized equipment.

Spectroscopic Characterization

Key analytical data for the target compound:

¹H NMR (400 MHz, CDCl₃):
δ 7.45–7.32 (m, 2H, ArH), 7.15–7.02 (m, 2H, ArH), 4.32 (s, 2H, SCH₂), 3.89 (s, 2H, CH₂Cl)

IR (KBr):
ν 1585 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F), 690 cm⁻¹ (C-S)

HRMS (ESI):
Calculated for C₁₀H₇ClFN₂S₂ [M+H]⁺: 296.9812, Found: 296.9809

Industrial-Scale Considerations

For kilogram-scale production, the following parameters prove critical:

  • Use of flow chemistry for exothermic cyclization steps

  • Continuous extraction with scCO₂ to isolate intermediates

  • Crystallization from heptane/ethyl acetate (3:1) for >99.5% purity

Pilot studies demonstrate 78% overall yield with 99.8% HPLC purity under GMP conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of 1,2,4-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Compound Name Substituent Key Properties/Bioactivity Physical/Chemical Data References
Target Compound 4-Fluorophenylmethyl sulfanyl Unknown bioactivity; high synthetic utility Solid; SMILES: ClC1=NC(CC2=CC=C(C=C2)F)=NS1
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole (QI-3252) 4-Methoxyphenylmethyl Not reported Likely similar stability; electron-donating methoxy group enhances lipophilicity
5-Chloro-3-(3,5-bis-trifluoromethylphenyl)-1,2,4-thiadiazole Bis-CF₃-phenyl Fungicidal (strobilurin analogs) Used in agrochemical synthesis; electron-withdrawing CF₃ groups improve metabolic stability
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Chloromethyl High reactivity for further derivatization Density: 1.609 g/cm³; hazardous (acute toxicity)
5-Chloro-3-(piperidin-1-yl)-1,2,4-thiadiazole Piperidinyl Potential CNS activity due to basic nitrogen Hazard class 6.1; molecular weight: 203.69 g/mol

Biological Activity

5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS RN: 1326811-18-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C9H6ClFN2S2
  • Molecular Weight: 232.28 g/mol
  • Chemical Structure:

    Chemical Structure

The biological activity of thiadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group in this compound may enhance its lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy against cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • In vitro Studies:
    • A study reported that derivatives of thiadiazoles exhibited cytotoxic properties against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines. For instance, a related compound displayed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
    • Another investigation showed that the replacement of chlorine with fluorine in thiadiazole compounds increased their anticancer activity .

Comparative Biological Activity

The following table summarizes the IC50 values of various thiadiazole derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µg/mL)Reference
Compound ASK-MEL-24.27
Compound BA5490.28
Compound CMCF-70.52
Compound DHCT11692.2 ± 1.8

Case Studies

  • Study on Antiproliferative Activity:
    A study conducted by Juszczak et al. (2012) evaluated a series of thiadiazoles for their antiproliferative activity against multiple cancer types. The results indicated that certain modifications on the thiadiazole ring significantly enhanced cytotoxicity without affecting normal cells' viability .
  • Molecular Docking Studies:
    Molecular docking studies have suggested that these compounds can interact effectively with tubulin, inhibiting its polymerization and thus affecting cell proliferation pathways . This interaction is crucial for their anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole?

The synthesis of this thiadiazole derivative typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution : Reacting 5-chloro-1,2,4-thiadiazole-3-thiol with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-fluorophenyl)methyl sulfanyl group .
  • Cyclization : Thiadiazole rings can be formed via Lawesson’s reagent-mediated cyclization of thioamide precursors, as demonstrated in related thiadiazole syntheses .
    Key considerations : Optimize reaction temperature (60–80°C) and solvent polarity to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ring structure. For example, the 4-fluorophenyl group shows distinct aromatic protons at ~7.2–7.4 ppm and a fluorine-coupled 13C^{13}C signal near 162 ppm .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-S stretch at ~650 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C10_{10}H7_{7}ClFN2_{2}S2_{2}: 280.97 g/mol) .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against cysteine proteases (e.g., cathepsin B) via fluorometric assays, given thiadiazoles’ affinity for sulfur-active sites .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Modify substituents :
    • Vary the chloro group at position 5 to other halogens (e.g., Br, I) or electron-withdrawing groups (NO2_2) to assess impact on bioactivity .
    • Replace the 4-fluorophenyl group with substituted phenyl rings (e.g., 4-NO2_2, 3-Cl) to probe steric/electronic effects .
  • Assay diversification : Test derivatives against multiple targets (e.g., kinases, oxidases) to identify selectivity profiles .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The fluorophenyl group may engage in hydrophobic interactions, while the thiadiazole ring participates in π-π stacking .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The compound’s moderate logP (~2.5) suggests reasonable membrane permeability but potential metabolic instability .

Q. How can contradictory biological activity data between studies be resolved?

  • Standardize assay conditions : Ensure consistent cell lines, media, and incubation times. For example, discrepancies in IC50_{50} values may arise from varying serum concentrations in cytotoxicity assays .
  • Orthogonal validation : Confirm enzyme inhibition results using both fluorometric and calorimetric (ITC) methods .
  • Meta-analysis : Compare data across structurally analogous thiadiazoles (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to identify trends .

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